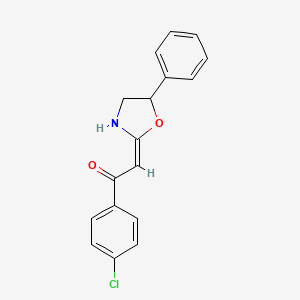
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the Ethanone Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-2-(5-methyl-1,3-oxazolidin-2-ylidene)ethanone
- 1-(4-Chlorophenyl)-2-(5-ethyl-1,3-oxazolidin-2-ylidene)ethanone
- 1-(4-Chlorophenyl)-2-(5-phenyl-1,3-thiazolidin-2-ylidene)ethanone
Uniqueness
1-(4-Chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an oxazolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C17H14ClNO2 |
|---|---|
分子量 |
299.7 g/mol |
IUPAC 名称 |
(2E)-1-(4-chlorophenyl)-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-6-12(7-9-14)15(20)10-17-19-11-16(21-17)13-4-2-1-3-5-13/h1-10,16,19H,11H2/b17-10+ |
InChI 键 |
VYSZAJKDBQTOGB-LICLKQGHSA-N |
手性 SMILES |
C1C(O/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3 |
规范 SMILES |
C1C(OC(=CC(=O)C2=CC=C(C=C2)Cl)N1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
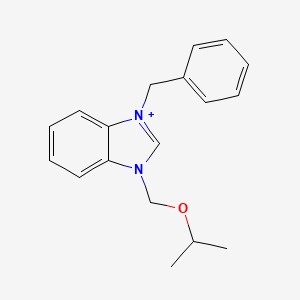
![7-(2-phenylethyl)-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369827.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369833.png)
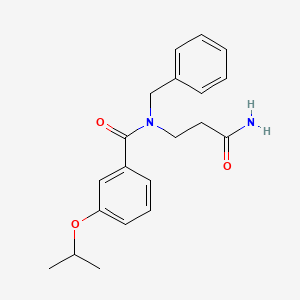
![isopropyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369848.png)

![3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13369862.png)
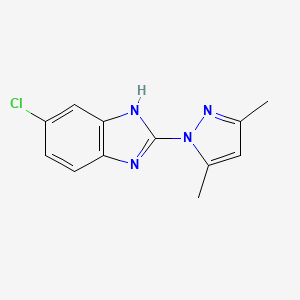
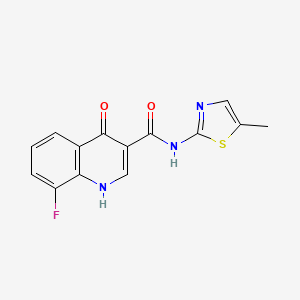
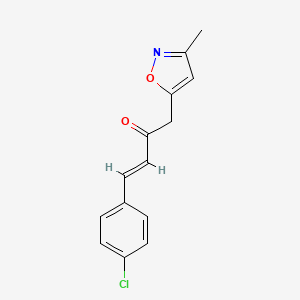
![5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369882.png)
